Hexachloroethane
Overview
Description
Hexachloroethane, also known as perchloroethane, is an organochlorine compound with the chemical formula C2Cl6. It is a white or colorless solid at room temperature and has a camphor-like odor. This compound was discovered by Michael Faraday in 1820 through the chlorination of ethylene . This compound has been used in various applications, including military smoke compositions and extreme pressure lubricants .
Mechanism of Action
Target of Action
Hexachloroethane, an organochlorine compound, primarily targets the respiratory system and the skin . It is known to cause irritation to the skin, nose, lungs, and eyes . The compound also targets the kidneys and the liver , causing atrophy and degeneration of renal tubules .
Mode of Action
This compound’s mode of action is primarily through its irritating effects on the skin and respiratory system . It is also known to induce a process of carcinogenesis by corrupting normal cellular pathways . The primary mechanism of action of this compound is to inhibit the membrane-bound part of the electron transport chain, respiratory D-lactate dehydrogenase . It induces leakage, causes protoplast lysis, and inhibits respiration .
Biochemical Pathways
This compound affects the electron transport chain in the respiratory system . By inhibiting the respiratory D-lactate dehydrogenase, it disrupts the normal functioning of the electron transport chain, leading to leakage, protoplast lysis, and inhibition of respiration . This disruption can lead to a variety of downstream effects, including cellular damage and potential carcinogenic effects .
Pharmacokinetics
This compound can be absorbed upon inhalation, ingestion, or dermal contact . It is preferentially accumulated in fat and the concentration in the kidney is higher in male rats than female rats . Several metabolites have been demonstrated both in vivo and in vitro, and a reductive dechlorination has been observed .
Result of Action
The result of this compound’s action is primarily irritation to the skin, nose, lungs, and eyes . In addition, it can cause atrophy and degeneration of renal tubules . Long-term exposure to this compound can lead to severe skin lesions . It is also classified as a probable carcinogen, indicating that it may lead to cancer after prolonged exposure .
Biochemical Analysis
Biochemical Properties
Hexachloroethane is a chlorinated alkane that exists at room temperature as a colorless crystalline solid with a camphor-like odor . It is practically insoluble in water, soluble in ethanol, benzene, chloroform, and oils, and very soluble in diethyl ether and tetrachloroethylene
Cellular Effects
Exposure to this compound can be irritating to the skin, nose, lungs, and eyes . Neurological, liver, and kidney effects have been observed in animals exposed to this compound
Temporal Effects in Laboratory Settings
This compound is stable under normal temperatures and pressures
Dosage Effects in Animal Models
In animal studies, this compound has shown to cause liver and kidney effects
Preparation Methods
Hexachloroethane can be synthesized through several methods:
Chlorination of Tetrachloroethylene: This is the most commonly used commercial production method.
Chlorination of Hexachloro-1,3-butadiene: Chlorine gas is introduced into hexachloro-1,3-butadiene at temperatures ranging from 30°C to 200°C and pressures between 0.1 to 3.0 MPa.
Reaction with Barium Carbide: A high purity form of this compound can be produced on a small scale by reacting chlorine with barium carbide.
Chemical Reactions Analysis
Hexachloroethane undergoes various chemical reactions, including:
Reduction: this compound can be reduced to tetrachloroethylene and other non-chlorinated compounds.
Substitution: this compound can act as a source of chlorine in substitution reactions.
Polycondensation: This compound is used as a reagent in the polycondensation reaction of p-aminobenzoic acid.
Scientific Research Applications
Hexachloroethane has a wide range of applications in scientific research:
Catalyst in Chlorosilane Preparation: It is used as a catalyst in the preparation of chlorosilanes from hydrosilanes.
Environmental Studies: This compound is used to investigate its transformation in natural waters.
Polymer Chemistry: It is employed as a reagent in the polycondensation reaction of p-aminobenzoic acid.
Dechlorination Studies: Research has been conducted on the dechlorination mechanism of this compound using palladium-doped zerovalent iron microparticles.
Comparison with Similar Compounds
Hexachloroethane is similar to other organochlorine compounds such as:
Carbon Tetrachloride (CCl4): Both compounds are used in industrial applications and have similar chemical properties.
Tetrachloroethylene (C2Cl4): This compound is used as a precursor in the synthesis of this compound.
Hexachlorobutadiene (C4Cl6): This compound is used in the synthesis of this compound through chlorination.
This compound stands out due to its unique applications in military smoke compositions and its role as a catalyst in various chemical reactions .
Properties
IUPAC Name |
1,1,1,2,2,2-hexachloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHHONWQHHHLTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6, Array | |
Record name | HEXACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/833 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXACHLOROETHANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020689 | |
Record name | Hexachloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020689 | |
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Molecular Weight |
236.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachloroethane is a colorless, crystalline solid with a camphor-like odor. It may cause illness from inhalation or ingestion and may irritate skin, eyes and mucous membranes. When heated to high temperatures it may emit toxic fumes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other chemicals., Liquid, Colorless crystals that sublime at 185 deg C and have a camphor-like odor; [Hawley], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless crystals with a camphor-like odor. | |
Record name | HEXACHLOROETHANE | |
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Record name | Ethane, 1,1,1,2,2,2-hexachloro- | |
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Record name | Hexachloroethane | |
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Record name | HEXACHLOROETHANE | |
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Record name | HEXACHLOROETHANE | |
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Record name | Hexachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0316.html | |
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Boiling Point |
368.2 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes, 368.2 °F (sublimes) | |
Record name | HEXACHLOROETHANE | |
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Record name | HEXACHLOROETHANE | |
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Record name | HEXACHLOROETHANE | |
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Record name | Hexachloroethane | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, chloroform, ether, oils, Very sol in ether and tetrachloroethylene, In water, 50 mg/L at 20 °C, Solubility in water: none, (72 °F): 0.005% | |
Record name | HEXACHLOROETHANE | |
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Record name | HEXACHLOROETHANE | |
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Record name | HEXACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Hexachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0316.html | |
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Density |
2.091 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.091 g/cu m at 20 °C, Relative density (water = 1): 2.1, 2.09 | |
Record name | HEXACHLOROETHANE | |
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Record name | HEXACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0051 | |
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Record name | HEXACHLOROETHANE | |
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URL | https://www.osha.gov/chemicaldata/478 | |
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Record name | Hexachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0316.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
8.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.16 (Air = 1), Relative vapor density (air = 1): 8.2, 8.16 | |
Record name | HEXACHLOROETHANE | |
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Record name | HEXACHLOROETHANE | |
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URL | https://www.osha.gov/chemicaldata/478 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
0.4 mmHg at 68 °F ; 0.8 mmHg at 86 °F (NTP, 1992), 0.4 [mmHg], 0.4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 53, 0.2 mmHg | |
Record name | HEXACHLOROETHANE | |
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Record name | Hexachloroethane | |
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Record name | HEXACHLOROETHANE | |
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URL | https://www.osha.gov/chemicaldata/478 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Mechanism of Action |
Hexachloroethane produces a spectrum of histopathological effects in the kidneys of male rats, but not of female rats or of mice, which are consistent with those typically induced by chemicals that cause alpha2u-globulin nephropathy. It is structurally similar to pentachloroethane, which also causes renal tumors in male rats. Pentachloroethane has been shown to increase the renal cortical concentrations of alpha2u-globulin and stimulate renal cell proliferation. Although these comparisons suggest that hexachloroethane acts through an alpha2u-globulin associated mechanism, the available data are insufficient to fulfil the criteria for establishing this mechanism. | |
Record name | HEXACHLOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Crystal structure: rhombic <46 °C; triclinic 46-71 °C; cubic >71 °C | |
CAS No. |
67-72-1 | |
Record name | HEXACHLOROETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/833 | |
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Record name | Hexachloroethane | |
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Record name | Hexachloroethane | |
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Record name | HEXACHLOROETHANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,1,1,2,2,2-hexachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexachloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexachloroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXACHLOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G30K3QQT4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HEXACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0051 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXACHLOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/478 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethane, hexachloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KI3D6AA8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
Sublimes (NTP, 1992), Sublimes, 368.2 °F (sublimes), 368 °F (Sublimes) | |
Record name | HEXACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/833 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXACHLOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/478 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0316.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.